
4-(2-Bromophenyl)butan-1-ol
Übersicht
Beschreibung
4-(2-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butanol, where the bromine atom is attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenylbutanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(2-bromophenyl)butan-2-one.
Reduction: Formation of 4-phenylbutan-1-ol.
Substitution: Formation of 4-(2-aminophenyl)butan-1-ol or 4-(2-thiophenyl)butan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromophenyl)butan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)butan-1-ol: Similar structure but with the bromine atom in the para position.
4-Phenylbutan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-(2-Chlorophenyl)butan-1-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and properties.
Uniqueness
4-(2-Bromophenyl)butan-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Biologische Aktivität
4-(2-Bromophenyl)butan-1-ol is an organic compound characterized by a brominated phenyl group attached to a butanol backbone. Its molecular formula is CHBrO, and it features a hydroxyl group (-OH), classifying it as an alcohol. The presence of the bromine atom at the 2-position of the phenyl ring significantly influences its chemical properties and potential biological activities.
The compound's structure allows for various chemical reactions, particularly in organic synthesis. It can serve as an intermediate for synthesizing more complex organic molecules. The bromine substituent can enhance reactivity in electrophilic aromatic substitution reactions, making it versatile in synthetic chemistry.
Toxicity and Safety
Handling this compound requires caution due to the potential hazards associated with brominated compounds. While specific toxicity data for this compound is sparse, brominated organic compounds often exhibit varying degrees of toxicity and environmental persistence. Therefore, safety protocols should be adhered to when working with this chemical.
Comparative Analysis with Analogous Compounds
To understand the biological implications of this compound better, it is useful to compare it with structurally similar compounds. The following table highlights key differences among selected analogs:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-(2-Chlorophenyl)butan-1-ol | CHClO | Contains chlorine instead of bromine; differing reactivity. |
4-(4-Bromophenyl)butan-1-ol | CHBrO | Bromine at the para position; different steric effects. |
4-(4-Fluorophenyl)butan-1-ol | CHF O | Fluorine instead of bromine; potential differences in biological activity due to electronegativity. |
This comparison illustrates how variations in halogen substituents can influence chemical behavior and biological activity, although specific data on this compound remains limited.
Case Studies and Research Findings
Research has primarily focused on related compounds rather than this compound specifically. For instance, studies have shown that brominated compounds can exhibit significant antiproliferative effects in cancer cell lines, with mechanisms often involving tubulin destabilization and interference with microtubule dynamics . While direct studies on this compound are lacking, insights from analogous compounds suggest potential pathways for further investigation.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSOSRGJVRDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.